3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

Imidazoline receptor pharmacology Ligand binding assay Radioligand displacement

BU226 hydrochloride delivers sub-nanomolar I2 binding (Ki=1.4 nM) with 380-fold I2/I1 selectivity and >2000-fold over α2-adrenoceptors (Ki=6700 nM)—an adrenergic-null profile that eliminates off-target confounding critical for mechanism-of-action studies. Unlike BU224 or idazoxan, this compound ensures clean I2 pharmacology. High aqueous solubility (≥100 mM) enables organic-solvent-free buffer preparation. ED50=3.2 mg/kg i.p. in drug discrimination assays. Ideal for autoradiographic receptor mapping, MAO-A inhibition research, and antidepressant/anxiolytic behavioral models. Choose for unmatched selectivity and proven in vivo performance.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
Cat. No. B560219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride
Synonyms2-(4,5-Dihydroimidazol-2-yl)isoquinoline hydrochloride
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl
InChIInChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H
InChIKeyNIGHNKWLMSRCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BU226 Hydrochloride (3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline HCl) for Scientific Research: Procurement and Selection Data


3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride (BU226 hydrochloride, CAS 1186195-56-1) is a synthetic organic compound classified as an isoquinoline derivative with a dihydroimidazole substituent [1]. In pharmacological research, this compound functions as a selective ligand for the imidazoline I₂ binding site, with reported binding affinity (Kᵢ) values ranging from 1.4 nM to 2.7 nM depending on the assay methodology employed [2]. The compound exhibits a molecular weight of 233.7 g/mol (hydrochloride salt) and demonstrates high aqueous solubility (≥100 mM) suitable for in vitro and in vivo experimental applications .

Why BU226 Hydrochloride Cannot Be Substituted by General Imidazoline Ligands: Procurement Differentiation Rationale


Within the imidazoline I₂ ligand class, compounds such as 2-BFI, BU224, and idazoxan exhibit distinct selectivity profiles, binding affinities, and functional characteristics that preclude simple interchange in experimental protocols [1]. The quinoline analog BU224 demonstrates I₂/I₁ selectivity of 832-fold versus BU226's 380-fold, while the widely used radioligand 2-BFI exhibits a substantially lower I₂ binding affinity (Kᵢ ≈ 9.8 nM) compared to BU226's 1.4 nM, representing an approximately 7-fold difference that materially impacts assay sensitivity and detection limits [1]. Furthermore, cross-reactivity with α₂-adrenoceptors varies significantly among these compounds, with BU226 exhibiting >2000-fold selectivity over α₂-adrenoceptors (Kᵢ = 6700 nM), whereas idazoxan demonstrates mixed α₂-adrenoceptor antagonist activity that introduces experimental confounding in systems where adrenergic signaling is relevant [2].

BU226 Hydrochloride Quantitative Differentiation Evidence: Comparative Binding and Selectivity Data for Scientific Procurement


I₂ Receptor Binding Affinity: BU226 vs. BU224 Head-to-Head Comparison

In direct comparative radioligand displacement studies using rat brain membranes, BU226 (2-(4,5-dihydroimidaz-2-yl)-isoquinoline) demonstrated a Kᵢ of 1.4 nM for I₂ receptors, representing slightly higher absolute affinity compared to its quinoline analog BU224 (2-(4,5-dihydroimidaz-2-yl)-quinoline) which exhibited a Kᵢ of 2.1 nM under identical assay conditions [1]. This 1.5-fold affinity advantage for BU226 is offset by a substantially different selectivity profile between the two compounds, with BU224 displaying 832-fold selectivity for I₂ over I₁ receptors compared to BU226's 380-fold selectivity [1].

Imidazoline receptor pharmacology Ligand binding assay Radioligand displacement

I₂ vs. I₁ Receptor Selectivity: BU226 Selectivity Profile Relative to BU224

BU226 exhibits an I₂/I₁ selectivity ratio of 380-fold, calculated from its I₂ Kᵢ of 1.4 nM and I₁ IC₅₀ of 534.5 nM [1]. In contrast, BU224 displays a substantially higher selectivity ratio of 832-fold [1]. This differential selectivity profile is a critical procurement consideration because the lower I₂/I₁ selectivity of BU226 relative to BU224 may be advantageous or disadvantageous depending on whether experimental objectives require exclusion of I₁-mediated signaling contributions or, alternatively, permit or benefit from partial I₁ engagement at higher concentrations.

Receptor subtype selectivity Imidazoline I₁ receptor Pharmacological profiling

α₂-Adrenoceptor Selectivity: BU226 vs. Idazoxan and Clonidine Cross-Reactivity

BU226 exhibits extremely low affinity for α₂-adrenoceptors, with a measured Kᵢ of 6700 nM, yielding >2000-fold selectivity for I₂ receptors over α₂-adrenoceptors . This profile contrasts sharply with idazoxan, which functions as an α₂-adrenoceptor antagonist with pKᵢ values of 8.01, 7.43, and 7.7 for α₂A, α₂B, and α₂C receptors respectively [1]. The reference α₂-agonist clonidine exhibits sub-nanomolar to low nanomolar α₂ affinity but only micromolar I₂ affinity [2]. This profound difference in adrenergic off-target activity makes BU226 essential for studies requiring clean I₂ pharmacology without α₂-adrenoceptor-mediated confounding.

α₂-adrenoceptor Off-target selectivity Adrenergic signaling

I₂ Binding Affinity Relative to Reference Ligand 2-BFI

BU226 exhibits substantially higher affinity for I₂ receptors (Kᵢ = 1.4 nM) compared to the widely used reference I₂ ligand 2-BFI, which demonstrates a Kᵢ of approximately 9.8 nM in rat brain membrane preparations [1]. This approximately 7-fold affinity difference translates to a corresponding reduction in the concentration required to achieve equivalent receptor occupancy, which has practical implications for both in vitro assay design and in vivo dosing strategies where compound availability may be limiting. In pig brain preparations, the rank order of potency for I₂ ligands is 2-BFI > BU224 > idazoxan > BU226, with BU226 showing the lowest relative potency among these four ligands despite its high absolute affinity in rat tissue [2].

2-BFI Reference standard Comparative pharmacology

In Vivo Functional Equivalence: Drug Discrimination Substitution Potency

In rat drug discrimination studies where animals were trained to distinguish the I₂ ligand 2-BFI (7 mg/kg i.p.) from vehicle, BU226, BU224, and BU216 all exhibited potent, dose-dependent substitution for 2-BFI with comparable potency [1]. The ED₅₀ values for substitution were 3.2 mg/kg (0.6-6.9 mg/kg, 95% confidence interval) for BU226, 3.1 mg/kg (0.8-5.4 mg/kg) for BU224, and 4.4 mg/kg (0.6-8.2 mg/kg) for BU216 [1]. This functional equivalence in a behavioral model indicates that despite differences in binding affinity and I₂/I₁ selectivity ratios observed in vitro, BU226 and BU224 produce a common discriminative stimulus associated with I₂ receptor engagement, supporting their interchangeable use in behavioral pharmacology studies focused on I₂-mediated effects.

Drug discrimination In vivo pharmacology Behavioral pharmacology

Aqueous Solubility and Experimental Formulation Considerations

BU226 hydrochloride exhibits high aqueous solubility of ≥100 mM in water at room temperature . This physical-chemical property enables direct dissolution in aqueous buffers without the need for organic co-solvents such as DMSO, which can introduce vehicle-related artifacts in sensitive biological assays. In comparison, related compounds such as 2-BFI and BU224 may require DMSO or other organic solvents for stock solution preparation depending on the target concentration, potentially complicating experimental workflows and introducing vehicle control considerations. The ability to prepare aqueous stock solutions simplifies dose-response experiments, facilitates accurate serial dilution, and reduces the risk of compound precipitation during in vitro assays or in vivo administration.

Solubility Formulation In vitro assay preparation

BU226 Hydrochloride Optimal Research and Industrial Application Scenarios


Neuropharmacology Studies Requiring High-Affinity I₂ Receptor Engagement

BU226's sub-nanomolar to low nanomolar I₂ binding affinity (Kᵢ = 1.4-2.7 nM) makes it suitable for autoradiographic mapping of I₂ receptor distribution in brain tissue sections, where high specific activity and low non-specific binding are essential for resolving discrete receptor populations. The compound's high aqueous solubility (≥100 mM) facilitates preparation of radioligand displacement buffers and washing solutions without organic solvents that could disrupt tissue integrity [1].

Behavioral Pharmacology Studies of Imidazoline I₂-Mediated Effects

BU226 demonstrates functional equivalence to BU224 and 2-BFI in drug discrimination assays (ED₅₀ = 3.2 mg/kg i.p. in rats), supporting its use in behavioral studies of antidepressant-like activity, anxiety-related behaviors, and drug reinforcement mechanisms [1]. The compound's >2000-fold selectivity over α₂-adrenoceptors ensures that observed behavioral effects can be attributed to I₂ receptor engagement rather than adrenergic off-target activity, which is critical for mechanism-of-action studies .

MAO-A Inhibition and Monoaminergic Signaling Research

In vivo studies have demonstrated that BU226 and related I₂ ligands produce a discriminable stimulus associated with reversible inhibition of monoamine oxidase A (MAO-A) [1]. This functional profile positions BU226 as a valuable tool for investigating the relationship between I₂ receptor occupancy, MAO-A enzyme activity, and extracellular monoamine concentrations in both normal physiological states and models of mood disorders [1].

Comparative Pharmacology and Receptor Subtype Profiling

The distinct selectivity profile of BU226 (I₂/I₁ = 380-fold) compared to BU224 (832-fold) provides researchers with a pair of structurally related compounds that can be used in tandem to dissect I₁ versus I₂ receptor contributions to physiological and pharmacological responses. When combined with the α₂-adrenoceptor-null profile of BU226, these compounds enable systematic investigation of imidazoline receptor subtype pharmacology in complex biological systems [1].

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